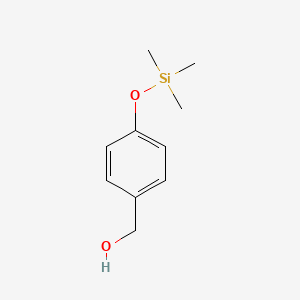

(4-((Trimethylsilyl)oxy)phenyl)methanol

Description

The TMS group acts as a protective moiety for the hydroxyl group, enhancing the compound’s stability against oxidation and nucleophilic reactions while increasing lipophilicity . This compound is structurally significant in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical development .

Properties

CAS No. |

115255-86-2 |

|---|---|

Molecular Formula |

C10H16O2Si |

Molecular Weight |

196.32 g/mol |

IUPAC Name |

(4-trimethylsilyloxyphenyl)methanol |

InChI |

InChI=1S/C10H16O2Si/c1-13(2,3)12-10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3 |

InChI Key |

YCGUUIFMQBSIRM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Trimethylsilyl)oxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

4-Hydroxybenzyl alcohol+Trimethylsilyl chloride→(4-((Trimethylsilyl)oxy)phenyl)methanol+HCl

Industrial Production Methods

On an industrial scale, the production of (4-((Trimethylsilyl)oxy)phenyl)methanol may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((Trimethylsilyl)oxy)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-((Trimethylsilyl)oxy)benzaldehyde or 4-((Trimethylsilyl)oxy)benzoic acid.

Reduction: Formation of 4-((Trimethylsilyl)oxy)phenylmethane.

Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(4-((Trimethylsilyl)oxy)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((Trimethylsilyl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenyl and methanol groups can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects: Trimethylsilyl vs. Other Protecting Groups

- Trimethylsilyl (TMS) vs. tert-Butyldimethylsilyl (TBDMS): The TMS group in (4-((Trimethylsilyl)oxy)phenyl)methanol is smaller and less hydrolytically stable compared to the bulkier TBDMS group found in compounds like (Z)-1-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-2,2,2-trifluoro-N-(trimethylsilyl)ethan-1-imine . TBDMS-protected alcohols exhibit higher resistance to acidic and basic conditions, making them preferable in multi-step syntheses .

- TMS-O vs. Methoxy (OMe):

4-Methoxybenzyl alcohol (CAS 105-13-5) lacks the silicon moiety, resulting in lower lipophilicity (logP ~1.2) compared to the TMS-O derivative. The methoxy group is electron-donating, increasing ring electron density, whereas the TMS-O group’s electron-withdrawing effect via σ* orbitals alters reactivity in electrophilic substitutions .

Structural Analogues with Extended Aromatic Systems

- 6-(4-(Trimethylsilyl)phenyl)naphthalen-2-yl)methanol (): This naphthalene derivative has a TMS group on a biphenyl system. The extended conjugation reduces solubility in polar solvents compared to the phenylmethanol analogue. It is used in palladium-catalyzed cross-coupling reactions due to its steric bulk and electron-deficient aromatic system .

- (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol (CAS 933786-79-9): The trifluoromethylphenoxy group introduces strong electron-withdrawing effects, enhancing resistance to metabolic degradation. Its molecular weight (268.23 g/mol) and logP (~3.5) are higher than the TMS-O derivative, making it more suited for hydrophobic drug delivery systems .

Silyl-Protected Alcohols in Functionalized Systems

- Benzoic acid, 4-[(trimethylsilyl)oxy]-trimethylsilyl ester ():

This compound features dual TMS protection on both the hydroxyl and carboxyl groups. The ester functionality increases hydrolytic lability compared to the alcohol, limiting its use in aqueous environments. It is primarily employed in GC-MS analysis as a volatile derivative . - (4-(6-Methoxypyridazin-3-yl)phenyl)methanol (CAS 281232-94-8): The pyridazine ring introduces nitrogen-based polarity, improving water solubility. However, the absence of a silyl group reduces stability under acidic conditions, highlighting the TMS-O group’s protective advantages .

Physicochemical and Functional Comparisons

Key Research Findings

- Stability: TMS-protected alcohols exhibit moderate stability in protic solvents but require careful handling under basic conditions. TBDMS derivatives (e.g., ) are more robust, withstanding pH extremes .

- Reactivity: The TMS-O group in (4-((Trimethylsilyl)oxy)phenyl)methanol facilitates Suzuki-Miyaura couplings due to its electron-withdrawing nature, enhancing oxidative addition with palladium catalysts .

- Biological Relevance: Compounds like 4-Methoxybenzyl alcohol are prioritized in drug synthesis for their balance of solubility and metabolic stability, whereas TMS-O derivatives are niche intermediates due to their high lipophilicity .

Biological Activity

(4-((Trimethylsilyl)oxy)phenyl)methanol, a compound featuring a trimethylsilyl ether functional group, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure indicates the presence of a phenolic moiety with a trimethylsilyl group, which may influence its solubility and reactivity.

Biological Activity Overview

Research has indicated that (4-((trimethylsilyl)oxy)phenyl)methanol exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of key findings from recent studies:

- Antimicrobial Activity : The compound's antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. For instance, studies have shown that it can significantly reduce the growth of pathogenic bacteria, suggesting its potential as an antibacterial agent.

- Anticancer Properties : The antiproliferative effects observed in cancer cell lines indicate that (4-((trimethylsilyl)oxy)phenyl)methanol may induce apoptosis or inhibit cell cycle progression. This is particularly relevant in the context of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, where IC50 values were recorded at 226 μg/mL and 242.52 μg/mL respectively .

- Enzyme Inhibition : The compound has been evaluated as a purine nucleoside phosphorylase inhibitor, which is significant for developing treatments for T-cell malignancies and certain infections. Its selectivity for the pathogenic enzyme suggests potential therapeutic applications .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of methanolic extracts containing (4-((trimethylsilyl)oxy)phenyl)methanol highlighted its effectiveness against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus, demonstrating significant antibacterial potency .

Study 2: Anticancer Activity

In vitro assays conducted on HeLa and A549 cell lines revealed that treatment with (4-((trimethylsilyl)oxy)phenyl)methanol resulted in marked reductions in cell viability, indicating its potential as an anticancer agent. The study emphasized the need for further exploration into its mechanisms and efficacy in vivo .

Study 3: Enzyme Inhibition Profile

Research evaluating the inhibition of purine nucleoside phosphorylase reported IC50 values as low as 19 nM for human PNP, indicating strong inhibitory activity that could be leveraged in therapeutic contexts against T-cell malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.